5-(3-methoxyphenyl)-1-phenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide
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Description
5-(3-methoxyphenyl)-1-phenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.15387487 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole, including compounds similar to the specified chemical, exhibit antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and tested their antimicrobial activities, finding that some compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2010).
Cytotoxicity Studies
Compounds related to the specified chemical structure have been evaluated for their cytotoxic potential. Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer research (Hassan et al., 2014).
Optical and Semiconductor Applications
Compounds with the 1,2,4-triazole core have been investigated for their optical properties and potential as organic semiconductors. Briseño-Ortega et al. (2018) synthesized 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines with potential application as organic semiconductors, showcasing the versatility of triazole derivatives in material science (Briseño-Ortega et al., 2018).
Corrosion Inhibition
Research also extends to the use of triazole derivatives as corrosion inhibitors. Bentiss et al. (2009) investigated the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, showing high inhibition efficiency, indicating potential industrial applications (Bentiss et al., 2009).
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1-phenyl-N-(pyridin-2-ylmethyl)-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-29-19-12-7-8-16(14-19)21-25-20(26-27(21)18-10-3-2-4-11-18)22(28)24-15-17-9-5-6-13-23-17/h2-14H,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEZHCWHZVXDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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